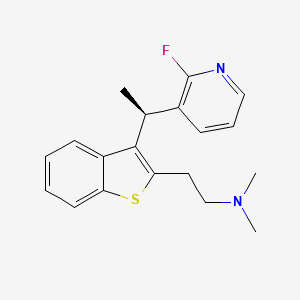

NBI-4 (non-labeled)

Description

NBI-4 is a small-molecule histamine H1 receptor antagonist developed as part of a series of structural analogues of the selective antihistamine R-dimethindene . Like its counterparts (NBI-1, NBI-2, NBI-3), NBI-4 exhibits high solubility, membrane permeability, and potent H1 receptor binding (Ki = 1–4 nM) with >1000-fold selectivity over muscarinic receptors, reducing off-target effects compared to older antihistamines like diphenhydramine (Ki = 14 nM, 20-fold selectivity) . Preclinical studies identified NBI-4 as a candidate for insomnia treatment due to its rapid absorption and short duration of action, but its pharmacokinetic (PK) profile in humans revealed unique challenges .

Properties

CAS No. |

873693-83-5 |

|---|---|

Molecular Formula |

C19H21FN2S |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-[3-[(1S)-1-(2-fluoropyridin-3-yl)ethyl]-1-benzothiophen-2-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C19H21FN2S/c1-13(14-8-6-11-21-19(14)20)18-15-7-4-5-9-16(15)23-17(18)10-12-22(2)3/h4-9,11,13H,10,12H2,1-3H3/t13-/m0/s1 |

InChI Key |

KLFVGKSTNOVPOR-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |

Canonical SMILES |

CC(C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Niobium(IV) iodide can be synthesized through the decomposition of niobium(V) iodide under a vacuum at temperatures ranging from 206 to 270°C . The compound is typically prepared in a sealed quartz ampule to prevent contamination and ensure purity . Industrial production methods involve similar processes, with a focus on maintaining controlled environments to achieve high yields and purity.

Chemical Reactions Analysis

Niobium(IV) iodide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, when exposed to water, niobium(IV) iodide reacts to form niobium oxides and hydrogen iodide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Niobium(IV) iodide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other niobium compounds. In industry, niobium(IV) iodide is used in the production of advanced materials with specialized electrical and magnetic properties .

Mechanism of Action

The mechanism by which niobium(IV) iodide exerts its effects is primarily related to its quasi-one-dimensional sliding ferroelectric properties. This involves the interchain sliding of niobium chains, which leads to a polarization perpendicular to the chains . The molecular targets and pathways involved in this process include the dipole moments and the volume changes within the material .

Comparison with Similar Compounds

Pharmacokinetic Comparison with Similar Compounds

Key PK Parameters

The table below summarizes PK data from human microdosing studies (0.1 mg oral and intravenous doses) for NBI-4 and related compounds :

| Parameter | NBI-4 | NBI-3 | NBI-2 | NBI-1 | Diphenhydramine |

|---|---|---|---|---|---|

| Oral Bioavailability | 5–10% | 15–20% | 25–30% | 20–25% | 10–15% |

| CL (L/h) | 40–50 | 25–30 | 15–20 | 30–35 | 35–40 |

| Vd (L) | 685 | 450 | 300 | 400 | 500 |

| t½ (h) | ~15 | 9–11 | 9–11 | 9–11 | 9–11 |

| AUC₀–∞ (ng·h/mL) | 0.5–1.0 | 1.5–2.0 | 2.5–3.0 | 2.0–2.5 | 0.8–1.2 |

Key Findings :

- Bioavailability : NBI-4 has the lowest oral bioavailability (5–10%) among the NBI series, attributed to extensive first-pass metabolism and high systemic clearance (CL = 40–50 L/h) .

- Clearance : NBI-4’s CL is 2–3× higher than NBI-2 and NBI-3, correlating with its rapid metabolic breakdown .

- Variability : NBI-4 exhibits the highest inter-subject variability in AUC and Cmax, raising concerns about dose predictability .

Metabolic Stability and Selectivity

NBI-4 undergoes more extensive hepatic metabolism than its analogues, likely due to structural modifications that increase susceptibility to cytochrome P450 enzymes . While all NBI compounds show >1000-fold selectivity for H1 over muscarinic receptors, NBI-4’s rapid clearance limits its therapeutic window compared to NBI-2 and NBI-3, which have lower CL and higher bioavailability .

Advantages and Limitations Relative to Diphenhydramine

- Advantages :

- Limitations :

- Duration of Action : Despite a longer t½ (~15 h), NBI-4’s low bioavailability limits sustained receptor occupancy, making it less effective than NBI-2 or NBI-3 for prolonged effects .

- Predictability : Allometric scaling overpredicted human CL for NBI-4 by up to 3×, highlighting the necessity of microdosing studies for accurate PK modeling .

Implications for Clinical Development

While NBI-4’s high CL and low bioavailability make it suboptimal for further development as a standalone insomnia treatment, its structural template could guide the design of derivatives with improved metabolic stability. NBI-2 and NBI-3, with higher bioavailability and lower variability, are more promising candidates .

Q & A

Q. How to ensure compliance with NIH guidelines when reporting preclinical studies on NBI-4?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and blinding. For in vitro work, report cell line authentication (e.g., STR profiling) and replicate counts (n ≥ 3). Disclose conflicts of interest and raw data availability in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.